Bis(6-methylheptyl) 2,2'-oxydiacetate

Description

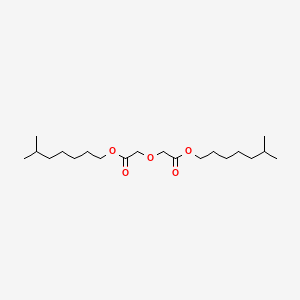

Bis(6-methylheptyl) 2,2'-oxydiacetate is an ester derivative of oxydiacetic acid (ODA), characterized by two 6-methylheptyl ester groups attached to the central oxygen-bridged dicarboxylate structure. This compound is structurally related to metal-chelating ligands used in coordination chemistry, particularly in forming stable ternary complexes with transition metals like Co(II) and Ni(II) . Its branched alkyl chains (6-methylheptyl) confer distinct physicochemical properties, such as increased hydrophobicity compared to shorter-chain oxydiacetate esters (e.g., diethyl oxydiacetate) .

Properties

CAS No. |

61702-82-7 |

|---|---|

Molecular Formula |

C20H38O5 |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

6-methylheptyl 2-[2-(6-methylheptoxy)-2-oxoethoxy]acetate |

InChI |

InChI=1S/C20H38O5/c1-17(2)11-7-5-9-13-24-19(21)15-23-16-20(22)25-14-10-6-8-12-18(3)4/h17-18H,5-16H2,1-4H3 |

InChI Key |

QZGLODMZEWWQOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCOC(=O)COCC(=O)OCCCCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(6-methylheptyl) 2,2’-oxydiacetate typically involves the esterification of phthalic anhydride with 6-methylheptanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of Bis(6-methylheptyl) 2,2’-oxydiacetate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of phthalic anhydride and 6-methylheptanol into the reactor, where they react in the presence of an acid catalyst .

Chemical Reactions Analysis

Types of Reactions

Bis(6-methylheptyl) 2,2’-oxydiacetate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form phthalic acid and 6-methylheptanol.

Oxidation: It can be oxidized to form phthalic acid derivatives.

Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Substitution: Various nucleophiles under appropriate conditions.

Major Products

Hydrolysis: Phthalic acid and 6-methylheptanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalates.

Scientific Research Applications

Bis(6-methylheptyl) 2,2’-oxydiacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(6-methylheptyl) 2,2’-oxydiacetate primarily involves its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. On a molecular level, it may also interact with biological systems, potentially disrupting endocrine function by mimicking or interfering with hormone activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Notes:

- The 6-methylheptyl chains in the target compound enhance hydrophobicity, reducing water solubility compared to diethyl oxydiacetate.

- Bis(2-ethylhexyl) terephthalate shares a similar molecular weight but differs in backbone structure (aromatic vs. ether-linked), affecting applications (e.g., plasticizers vs. metal ligands) .

- Thiodiacetate (TDA) esters replace the ether oxygen with sulfur, lowering metal-complex stability compared to oxydiacetate derivatives .

Stability and Reactivity in Coordination Chemistry

Oxydiacetate (ODA) ligands form stable ternary complexes with transition metals. Key comparisons:

- Stability Constants (logβ) :

Substitution Kinetics :

ODA complexes show slower ligand substitution rates (e.g., with 1,10-phenanthroline) compared to TDA, indicating higher kinetic stability . This property is critical for applications in catalysis or biomedicine.- Biological Activity: Co(II)-ODA complexes demonstrate cytoprotective effects against reactive oxygen species (ROS) in neuronal cells, unlike TDA analogs .

Toxicity and Environmental Impact

- This compound: Limited toxicity data, but structurally similar phthalates (e.g., bis(2-ethylhexyl) phthalate) are linked to reproductive toxicity . Regulatory status under REACH and other frameworks remains unclear .

- Diethyl oxydiacetate : Lower environmental persistence due to higher biodegradability in aqueous systems .

- Thiodiacetate esters : Sulfur-containing analogs may pose higher toxicity risks due to reactive thioether groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.